4-methyl-N-{2-[1-(4-methylphenyl)-1H-tetrazol-5-yl]propan-2-yl}aniline
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Overview
Description
4-METHYL-N-{2-[1-(4-METHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]PROPAN-2-YL}ANILINE is a complex organic compound characterized by its unique structure, which includes a tetrazole ring and a methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-METHYL-N-{2-[1-(4-METHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]PROPAN-2-YL}ANILINE typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-methylphenylhydrazine with an appropriate alkylating agent to form the tetrazole ring. This intermediate is then coupled with a substituted aniline under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and catalysts like palladium on carbon.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
4-METHYL-N-{2-[1-(4-METHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]PROPAN-2-YL}ANILINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its corresponding amine.
Substitution: Nucleophilic substitution reactions can occur at the aniline nitrogen or the methylphenyl group, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as alkyl halides. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines.
Scientific Research Applications
4-METHYL-N-{2-[1-(4-METHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]PROPAN-2-YL}ANILINE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-METHYL-N-{2-[1-(4-METHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]PROPAN-2-YL}ANILINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 4-METHYL-N,N-DI(2-PROPYNYL)BENZENESULFONAMIDE
- N-(5-AMINO-2-METHYLPHENYL)-4-(3-PYRIDYL)-2-AMINOPYRIMIDINE
Uniqueness
Compared to similar compounds, 4-METHYL-N-{2-[1-(4-METHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]PROPAN-2-YL}ANILINE stands out due to its unique combination of a tetrazole ring and a methylphenyl group. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C18H21N5 |
---|---|
Molecular Weight |
307.4 g/mol |
IUPAC Name |
4-methyl-N-[2-[1-(4-methylphenyl)tetrazol-5-yl]propan-2-yl]aniline |
InChI |
InChI=1S/C18H21N5/c1-13-5-9-15(10-6-13)19-18(3,4)17-20-21-22-23(17)16-11-7-14(2)8-12-16/h5-12,19H,1-4H3 |
InChI Key |
MMPHWFSXGLUXAG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC(C)(C)C2=NN=NN2C3=CC=C(C=C3)C |
Origin of Product |
United States |
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